BenchChemオンラインストアへようこそ!

Reparixin L-lysine

Immunology Inflammation Drug Discovery

This is the definitive Reparixin L-lysine salt (CAS 266359-93-7), the L-lysine salt form that delivers ≥200 mg/mL aqueous solubility—critical for high-dose in vivo studies without toxic co-solvents. It is the only CXCR1/2 inhibitor with a proven ~400-fold functional selectivity for CXCR1 over CXCR2, enabling precise pathway dissection that balanced dual antagonists cannot achieve. Backed by Phase III clinical data in pneumonia and extensive preclinical validation in ischemia-reperfusion injury, this compound provides unmatched translational relevance. Acquire the exact tool compound used in advanced human trials to derisk your research pipeline.

Molecular Formula C20H35N3O5S
Molecular Weight 429.6 g/mol
Cat. No. B8082241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReparixin L-lysine
Molecular FormulaC20H35N3O5S
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)
InChIKeyJEJFWWFZAQBZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reparixin L-lysine salt: A dual CXCR1/2 allosteric antagonist with a defined preclinical and clinical evidence base


Reparixin L-lysine salt (CAS 266359-93-7), also known as Repertaxin L-lysine salt, is a small-molecule, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2 [1]. It is the L-lysine salt form of reparixin, a compound initially developed by Dompé Farmaceutici [2]. This compound blocks IL-8 (CXCL8)-mediated signaling, which is a central pathway in neutrophil recruitment and inflammatory responses [1]. Preclinical studies have demonstrated its ability to attenuate inflammation in ischemia-reperfusion injury, and it has advanced to Phase II and Phase III clinical trials for conditions such as community-acquired pneumonia, COVID-19 pneumonia, and delayed graft function [2]. The L-lysine salt form is specifically noted for its improved aqueous solubility, which facilitates its use in both in vitro and in vivo experimental settings .

Reparixin L-lysine salt: Why generic CXCR1/2 antagonist substitution is not scientifically justified


Substituting Reparixin L-lysine salt with another CXCR1/2 antagonist, even a closely related analog, is not a scientifically sound practice due to key differences in molecular pharmacology, selectivity profile, and clinical development stage. Reparixin L-lysine exhibits a pronounced functional selectivity for CXCR1 over CXCR2 (approximately 400-fold), a profile that is not replicated by other dual antagonists [1]. Furthermore, it is a non-competitive allosteric modulator, which distinguishes its mechanism from competitive antagonists that directly block the orthosteric ligand binding site [2]. Critically, Reparixin L-lysine salt is the specific form that has undergone extensive preclinical toxicology and advanced human clinical trials, including multiple Phase II and Phase III studies, establishing a safety and pharmacokinetic profile that cannot be assumed for other, less clinically advanced compounds [3].

Reparixin L-lysine salt: Quantitative differentiation from key CXCR1/2 antagonists


Reparixin L-lysine salt demonstrates a 400-fold functional selectivity for CXCR1 over CXCR2, a unique profile among dual antagonists

Reparixin L-lysine salt exhibits a marked functional selectivity for CXCR1 over CXCR2. In experiments using transfected L1.2 cells and human PMNs, reparixin was approximately 400-fold more potent at inhibiting CXCR1-mediated chemotaxis (IC50 = 1 nM) compared to CXCR2-mediated chemotaxis (IC50 = 100 nM) [1]. This is a stark contrast to the comparator Navarixin (SCH 527123), which shows a selectivity of only about 13- to 14-fold (CXCR1 IC50 = 36-42 nM vs. CXCR2 IC50 = 2.6-3 nM) . This differential selectivity profile is crucial for research applications where nuanced modulation of the IL-8 axis is required.

Immunology Inflammation Drug Discovery

Reparixin L-lysine salt's enhanced aqueous solubility (≥200 mg/mL) directly enables versatile in vivo formulation

A key practical advantage of the L-lysine salt form is its significantly enhanced aqueous solubility, reported as ≥200 mg/mL in water . This is a substantial improvement over the free base form of reparixin, which has a water solubility of <1 mg/mL . This solubility difference directly impacts experimental design, enabling the preparation of concentrated stock solutions for in vivo administration via multiple routes (e.g., intravenous, oral gavage) without the need for complex or potentially confounding organic solvent-based vehicles.

Pharmacokinetics In Vivo Pharmacology Formulation Science

Reparixin L-lysine salt demonstrates a high degree of plasma protein binding (>99%) and distinct species-dependent PK

Pharmacokinetic studies in rats and dogs following intravenous administration of [14C]-Reparixin L-lysine salt revealed key species differences in metabolism and elimination [1]. Notably, the elimination half-life (t1/2) is approximately 0.5 hours in rats and approximately 10 hours in dogs [1][2]. Plasma protein binding is consistently high (>99%) across multiple species, including humans, up to a concentration of 50 µg/mL [1]. This data, which is specific to the L-lysine salt form, is essential for designing and interpreting in vivo efficacy and toxicology studies, as the PK profile is known to be form-dependent.

Pharmacokinetics ADME Toxicology

Reparixin L-lysine salt is the clinically advanced form with extensive human safety and efficacy data from multiple Phase II/III trials

Unlike many other CXCR1/2 antagonists that are limited to preclinical research, Reparixin L-lysine salt has been extensively evaluated in human clinical trials. It has advanced to Phase III for community-acquired pneumonia and COVID-19 pneumonia, and to Phase II for conditions including acute respiratory distress syndrome (ARDS), myelofibrosis, and essential thrombocythemia [1]. This clinical track record provides a wealth of human safety, tolerability, and pharmacokinetic data that is not available for less developed comparators like Ladarixin or AZD5069 [1].

Clinical Development Translational Research Drug Repurposing

Reparixin L-lysine salt: Optimal application scenarios based on demonstrated evidence


In Vivo Studies Requiring High-Dose or Long-Term Dosing via Oral or IV Routes

The high aqueous solubility (≥200 mg/mL) of Reparixin L-lysine salt makes it the preferred choice for in vivo studies, particularly those requiring high doses or chronic oral/intravenous administration . This solubility minimizes the need for organic co-solvents, reducing potential vehicle-related toxicities and simplifying formulation for reliable and reproducible dosing in rodent models of inflammation, cancer, or ischemia-reperfusion injury .

Translational Research and IND-Enabling Studies for Inflammatory and Oncologic Indications

Given its extensive clinical development history (Phase III in pneumonia, Phase II in ARDS and myelofibrosis), Reparixin L-lysine salt is the logical tool compound for translational research projects aimed at advancing new therapies targeting the IL-8/CXCR1/2 axis [1]. The established human safety, PK, and pharmacodynamic data provide a solid foundation for designing preclinical studies that are more predictive of clinical outcomes, thereby increasing the likelihood of successful translation [2].

Studies Investigating the Differential Roles of CXCR1 vs. CXCR2

The pronounced ~400-fold functional selectivity for CXCR1 over CXCR2 makes Reparixin L-lysine salt an invaluable tool for dissecting the distinct biological contributions of these two receptors [3]. This selectivity profile is ideal for experiments where a more balanced dual antagonist (e.g., Navarixin) might obscure specific pathway analysis, such as in cancer stem cell biology or neutrophil trafficking studies [4].

Investigations of Ischemia-Reperfusion Injury (IRI) Across Multiple Organs

Reparixin L-lysine salt has a robust preclinical evidence base in various models of ischemia-reperfusion injury (IRI), including kidney, liver, and intestine [5][6]. Its efficacy in attenuating neutrophil recruitment and vascular permeability in these models positions it as a standard reference compound for IRI research, and its clinical evaluation in delayed graft function further supports its relevance in this field [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reparixin L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.